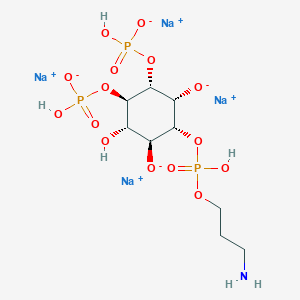
Miap-3,4-bis(phosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Miap-3,4-bis(phosphate) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a phosphorylated compound that is synthesized through a specific method and has a unique mechanism of action.
Mecanismo De Acción
Miap-3,4-bis(phosphate) acts as an allosteric regulator of hemoglobin by binding to a specific site on the hemoglobin molecule. It decreases the affinity of hemoglobin for oxygen, which allows for the efficient release of oxygen to tissues that require it. Miap-3,4-bis(phosphate) also regulates the activity of various enzymes by binding to their regulatory sites and altering their activity.
Efectos Bioquímicos Y Fisiológicos
Miap-3,4-bis(phosphate) has various biochemical and physiological effects on the body. It regulates oxygen transport by hemoglobin, which is essential for the proper functioning of tissues and organs. It also regulates the activity of enzymes, which are essential for various metabolic processes in the body. Miap-3,4-bis(phosphate) has been shown to have an effect on the immune system by regulating the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Miap-3,4-bis(phosphate) has advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also readily available for purchase from chemical suppliers. However, its effects on the body are complex and can be influenced by various factors such as pH and temperature. Miap-3,4-bis(phosphate) also has limited solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Miap-3,4-bis(phosphate). One direction is to investigate its potential therapeutic applications in diseases such as sickle cell anemia and cancer. Another direction is to study its effects on enzyme regulation and its potential applications in enzyme-based therapies. Further research is also needed to understand the complex mechanisms of action of Miap-3,4-bis(phosphate) and its interactions with other molecules in the body.
Conclusion
In conclusion, Miap-3,4-bis(phosphate) is a phosphorylated compound that has potential applications in various scientific research fields. It is synthesized through a specific method and has a unique mechanism of action. Miap-3,4-bis(phosphate) regulates oxygen transport by hemoglobin and enzyme activity, and has various biochemical and physiological effects on the body. It has advantages and limitations for lab experiments, and future directions for its study include investigating its potential therapeutic applications and understanding its complex mechanisms of action.
Métodos De Síntesis
Miap-3,4-bis(phosphate) is synthesized through a specific method that involves the reaction of 2,3-diphosphoglycerate (2,3-DPG) with inorganic pyrophosphate (PPi) in the presence of magnesium ions (Mg2+). The reaction yields Miap-3,4-bis(phosphate), which can be purified through various techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Miap-3,4-bis(phosphate) has potential applications in various scientific research fields such as biochemistry, pharmacology, and physiology. It has been studied for its role in oxygen transport, hemoglobin function, and enzyme regulation. Miap-3,4-bis(phosphate) has also been investigated for its potential therapeutic applications in diseases such as sickle cell anemia and cancer.
Propiedades
Número CAS |
145775-11-7 |
|---|---|
Nombre del producto |
Miap-3,4-bis(phosphate) |
Fórmula molecular |
C9H18NNa4O15P3 |
Peso molecular |
565.12 g/mol |
Nombre IUPAC |
tetrasodium;[(1R,2S,3S,4R,5R,6R)-4-[3-aminopropoxy(hydroxy)phosphoryl]oxy-2-hydroxy-6-[hydroxy(oxido)phosphoryl]oxy-3,5-dioxidocyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C9H20NO15P3.4Na/c10-2-1-3-22-28(20,21)25-7-4(11)5(12)8(23-26(14,15)16)9(6(7)13)24-27(17,18)19;;;;/h4-9,12H,1-3,10H2,(H,20,21)(H2,14,15,16)(H2,17,18,19);;;;/q-2;4*+1/p-2/t4-,5-,6+,7+,8+,9+;;;;/m0..../s1 |
Clave InChI |
VFDLKSVRRMSBDM-YCHNWRGSSA-L |
SMILES isomérico |
C(CN)COP(=O)(O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H]([C@@H]1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C(CN)COP(=O)(O)OC1C(C(C(C(C1[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+] |
Otros números CAS |
145775-11-7 |
Sinónimos |
MIAP-3,4-bis(phosphate) MIAP-3,4-bis(phosphate) tetrasodium salt myo-inositol 1-(3-aminopropyl hydrogen phosphate) 3,4-bisphosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
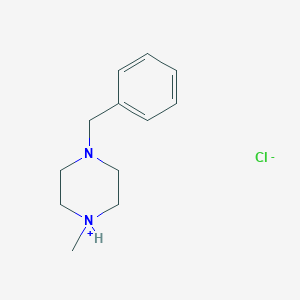
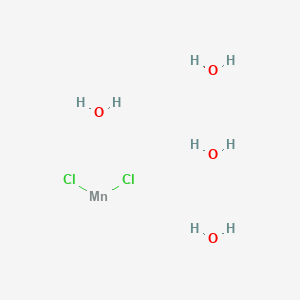
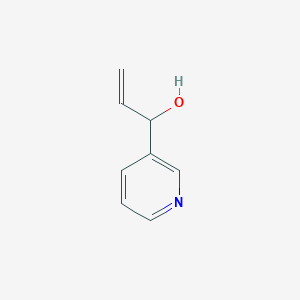
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
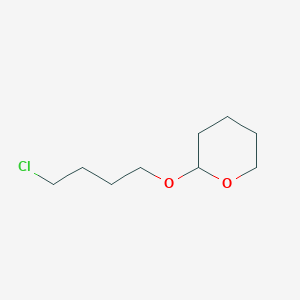


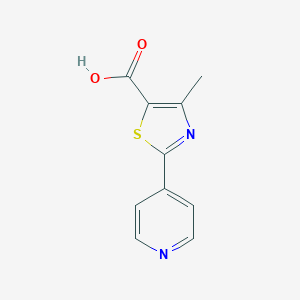
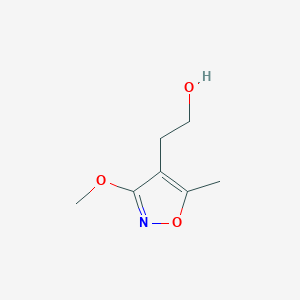
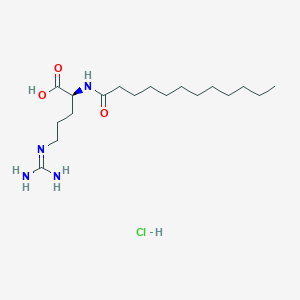
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)